Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol
Executive Summary
The rational design of highly conjugated heterocyclic frameworks is a cornerstone of modern materials science and medicinal chemistry. Among these, 2,4,5-triarylimidazoles (often referred to as lophine derivatives) have emerged as privileged scaffolds. This technical guide provides an in-depth analysis of 3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol , focusing on its molecular identity, structural causality, synthesis methodologies, and downstream applications. By bridging the gap between its exact physicochemical properties and its functional utility, this whitepaper serves as a definitive resource for researchers in drug development and optoelectronics.
Molecular Identity and Physicochemical Profiling
The core identity of 3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol is defined by its highly conjugated triarylimidazole backbone. The precise molecular formula and molecular weight are critical parameters for mass spectrometry validation, stoichiometric calculations, and pharmacokinetic modeling[1].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC / Alternate Name | 3-[4,5-bis(4-phenylphenyl)-1H-imidazol-2-yl]phenol[1] |
| Molecular Formula | C₃₃H₂₄N₂O[1] |
| Molecular Weight | 464.56 g/mol [1] |
| Core Scaffold | 2,4,5-Triarylimidazole |
| Key Functional Groups | Imidazole (Amphoteric core), Biphenyl (Lipophilic, extended |
Structural Causality
The unique properties of this compound are dictated by its specific functional groups:
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The Imidazole Core: Acts as an amphoteric center. The basic pyridine-like nitrogen can be protonated at low pH, while the pyrrole-like nitrogen can be deprotonated at high pH. This makes the compound highly sensitive to environmental pH changes, enabling its use in organic-inorganic hybrid sol-gel sensors[2].
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The Biphenyl Moieties (Positions 4 and 5): The inclusion of two bulky, highly conjugated biphenyl groups significantly lowers the HOMO-LUMO energy gap compared to standard lophine. This extended
-conjugation red-shifts the fluorescence emission and enhances the quantum yield, making it an excellent candidate for fluorescent chemosensing[3]. -
The Phenol Group (Position 2): The 3-hydroxyl substitution on the phenyl ring allows for Excited-State Intramolecular Proton Transfer (ESIPT) and provides a critical anchoring point for hydrogen bonding. In pharmacological contexts, this hydroxyl group, combined with the imidazole nitrogens, forms essential interactions with the hinge region of kinase active sites[4].
Mechanistic Pathways & Field Applications
Workflow of 3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol synthesis and its dual applications.
Application 1: Optoelectronics and Chemosensing
Triarylimidazole derivatives are extensively utilized as fluorescent probes for detecting explosive analytes (like 2,4,6-trinitrophenol) and monitoring pH[2][5]. The mechanism relies on the protonation/deprotonation of the imidazole ring, which alters the internal charge transfer (ICT) state of the molecule. When embedded in optical fiber sensors, the fluorimetric response shifts dramatically between pH 9 and 13, making it ideal for monitoring the structural integrity (carbonation) of concrete[2].
Application 2: Pharmacological Targeting (Kinase Inhibition)
In oncology, the triarylimidazole scaffold is a proven pharmacophore for inhibiting serine/threonine kinases, notably B-Raf[4]. The causality of this inhibition lies in the spatial arrangement of the molecule: the imidazole core mimics the adenine ring of ATP, forming critical hydrogen bonds with amino acid residues (e.g., PHE583) in the ATP-binding pocket of the kinase[4]. Concurrently, the biphenyl groups project into adjacent hydrophobic sub-pockets, locking the enzyme in an inactive conformation.
Standardized Synthesis Protocol
To ensure reproducibility and trustworthiness, the synthesis of 3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol follows a modified Debus-Radziszewski multicomponent condensation[3][6].
Experimental Rationale: This one-pot methodology is selected because it minimizes intermediate isolation, reducing yield loss. Ammonium acetate is explicitly chosen over ammonia gas because it acts as a self-regulating buffer and decomposes thermally to provide a steady, in-situ supply of nucleophilic ammonia, preventing the base-catalyzed degradation of the aldehyde[6].
Step-by-Step Methodology:
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Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4,4'-bisphenylbenzil (the 1,2-diketone) and 1.0 equivalent of 3-hydroxybenzaldehyde in 20 mL of glacial acetic acid.
-
Causality: Glacial acetic acid serves a dual purpose: it is an excellent solvent for highly lipophilic biphenyl precursors and acts as a mild Brønsted acid catalyst to electrophilically activate the carbonyl carbons.
-
-
Amine Addition: Add 10.0 equivalents of ammonium acetate to the stirring solution.
-
Causality: A large excess of ammonium acetate is required to drive the equilibrium forward toward diimine formation and to compensate for the loss of volatile ammonia gas at elevated temperatures.
-
-
Reflux and Cyclization: Equip the flask with a reflux condenser and heat the mixture to 110–120 °C for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent.
-
Causality: Thermal energy is necessary to overcome the activation barrier for the final intramolecular cyclization and subsequent dehydration, which establishes the aromaticity of the imidazole ring.
-
-
Precipitation: Once TLC indicates complete consumption of the diketone, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of crushed ice-water under vigorous stirring. Cautiously neutralize the solution with aqueous ammonia (25%) until the pH reaches 7.0.
-
Causality: Neutralization deprotonates the soluble imidazolium intermediate, forcing the highly hydrophobic neutral free-base product to precipitate out of the aqueous phase.
-
-
Purification: Filter the crude solid under vacuum, wash thoroughly with cold distilled water to remove residual acetate salts, and recrystallize from an ethanol/water mixture to yield the pure C₃₃H₂₄N₂O product.
Analytical Validation of Molecular Weight & Formula
To validate the molecular weight (464.56 g/mol ) and formula (C₃₃H₂₄N₂O)[1], Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
Step-by-Step LC-MS Protocol:
-
Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade methanol. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Ionization Parameter Selection: Configure the mass spectrometer for Electrospray Ionization in positive ion mode (ESI+).
-
Causality: ESI+ is specifically chosen because the basic pyridine-like nitrogen of the imidazole ring readily accepts a proton (
) from the acidic mobile phase (typically containing 0.1% formic acid), forming a highly stable pseudo-molecular ion.
-
-
Data Interpretation: Scan the m/z range of 100–1000. The primary base peak must appear at m/z 465.56 (calculated as 464.56 + 1.008 for the added proton). High-Resolution Mass Spectrometry (HRMS) should be utilized to confirm the exact isotopic mass, definitively validating the C₃₃H₂₄N₂O molecular formula.
References
- Santa Cruz Biotechnology. "3-(4,5-Bis-biphenyl-4-yl-1H-imidazol-2-yl)-phenol". scbt.com.
- PMC. "Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase". nih.gov.
- Semantic Scholar.
- PubMed. "Highly sensitive fluorescent triarylimidazole derivatives for sensing of 2,4,6-trinitrophenol in aqueous solution and its application for actual environment detection". nih.gov.
- ResearchGate. "Synthesis, physico‐chemical characterization and theoretical exploration of some 2,4,5‐triaryl imidazole derivatives".
- Journal of Science in Medicine and Life. "Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions". umsida.ac.id.
Sources
- 1. scbt.com [scbt.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl- 4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive fluorescent triarylimidazole derivatives for sensing of 2,4,6-trinitrophenol in aqueous solution and its application for actual environment detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.umsida.ac.id [eprints.umsida.ac.id]
